molecular formula C40H42Cl2F4N10O5 B610109 Pimodivir hydrochloride hemihydrate CAS No. 1777721-70-6

Pimodivir hydrochloride hemihydrate

Cat. No.: B610109
CAS No.: 1777721-70-6
M. Wt: 889.7 g/mol
InChI Key: WPLSKBKDOCXXMO-KIHJVYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimodivir, also known as VX-787, JNJ-872, is a novel inhibitor of influenza virus replication that blocks the PB2 cap-snatching activity of the influenza viral polymerase complex. VX-787 binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). The cell-based EC50 (the concentration of compound that ensures 50% cell viability of an uninfected control) for VX-787 is 1.6 nM in a cytopathic effect (CPE) assay, with a similar EC50 in a viral RNA replication assay. VX-787 is active against a diverse panel of influenza A virus strains, including H1N1pdm09 and H5N1 strains, as well as strains with reduced susceptibility to neuraminidase inhibitors (NAIs).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1777721-70-6

Molecular Formula

C40H42Cl2F4N10O5

Molecular Weight

889.7 g/mol

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride

InChI

InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1

InChI Key

WPLSKBKDOCXXMO-KIHJVYKPSA-N

SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pimodivir HCl;  Pimodivir hydrochloride;  Pimodivir hydrochloride hemihydrate; 

Origin of Product

United States

Significance of Influenza a Virus Rna Dependent Rna Polymerase As an Antiviral Target

The RNA-dependent RNA polymerase (RdRp) of the influenza A virus is a critical enzyme for the virus's life cycle, responsible for both the replication and transcription of its RNA genome. nih.govprinceton.edu This makes the RdRp a highly attractive target for the development of new antiviral drugs. nih.govnih.gov Current antiviral medications primarily target the M2 protein and neuraminidase; however, the emergence of resistant viral strains necessitates the exploration of novel therapeutic targets. nih.gov The polymerase complex, being essential for viral propagation, presents a promising avenue for developing broad-spectrum antiviral agents that could be effective against a wide range of influenza A strains. nih.gov

The influenza A virus RdRp is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA). nih.govplos.org Each subunit plays a distinct and vital role in the viral replication process. The PB1 subunit contains the core enzymatic activity for RNA elongation. The PA subunit possesses endonuclease activity, and the PB2 subunit is responsible for binding to the 5' cap of host cell messenger RNAs (mRNAs). nih.govwikipedia.org The intricate and essential functions of these subunits make them prime targets for inhibitory drugs.

Overview of Cap Snatching Inhibition Mechanism in Influenza a Virus Replication

Influenza A virus utilizes a unique mechanism called "cap-snatching" to synthesize its own viral mRNAs. nih.govnih.gov The virus lacks the ability to create the 5' cap structure required for the initiation of protein synthesis and the stability of its mRNA. biorxiv.org To overcome this, the viral RdRp "snatches" the 5' cap from host cell pre-mRNAs. nih.govnih.gov

The process begins with the PB2 subunit of the viral polymerase binding to the 7-methylguanosine (B147621) (m7G) cap of a host cell's nascent mRNA. nih.govwikipedia.org Following this binding, the PA subunit's endonuclease activity cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap. wikipedia.orgnih.gov This capped fragment then serves as a primer for the transcription of the viral genome by the PB1 subunit, resulting in viral mRNAs that are a hybrid of host and viral sequences. nih.gov This entire process occurs within the nucleus of the infected cell. wikipedia.org

Pimodivir (B611791) functions by directly interfering with this cap-snatching process. medkoo.comnih.gov It is a non-nucleoside inhibitor that specifically binds to the cap-binding domain of the PB2 subunit. elsevierpure.comcancer.gov This binding action physically obstructs the PB2 subunit from attaching to the host cell's mRNA caps, thereby preventing the initiation of viral mRNA synthesis. nih.gov Pimodivir occupies the m7GTP binding site on the PB2 subunit, effectively blocking a critical step in viral replication. cancer.gov

Historical and Academic Context of Pimodivir Development As a First in Class Pb2 Inhibitor

Direct Binding to the Polymerase Basic Protein 2 (PB2) Subunit

The primary mechanism of pimodivir involves its direct interaction with the PB2 subunit of the viral polymerase. medchemexpress.commedchemexpress.com This binding is highly specific and central to its inhibitory function.

Pimodivir specifically targets the cap-binding domain of the PB2 subunit. nih.govnih.govnih.gov This domain is responsible for recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure found on the 5' end of host cell pre-messenger RNAs (mRNAs). nih.gov This "cap-snatching" process is a critical first step for the influenza virus to initiate transcription of its own genome. Pimodivir occupies this binding pocket, effectively competing with the host mRNA caps. nih.govnih.gov

By binding to the PB2 cap-binding domain, pimodivir acts as an allosteric inhibitor. nih.govacs.org It prevents the binding of the host mRNA's m7G cap, thereby inhibiting the "cap-snatching" mechanism required for viral transcription. nih.govacs.org This ultimately halts viral gene expression and replication. acs.org Pimodivir's potent activity against various influenza A strains has been demonstrated, with EC50 values ranging from 0.13 to 3.2 nM. medchemexpress.com

Structural Basis of Pimodivir Hydrochloride Hemihydrate-PB2 Interactions

The high-affinity binding of pimodivir to the PB2 subunit is mediated by a series of specific molecular interactions, including hydrogen bonds and aromatic stacking.

X-ray crystallography studies have revealed that pimodivir forms several hydrogen bonds with key amino acid residues within the PB2 cap-binding site. nih.gov Notably, hydrogen bonds are formed with the side chains of glutamic acid at position 361 (E361) and lysine (B10760008) at position 376 (K376). nih.govnih.govnih.gov These interactions are crucial for anchoring the inhibitor within the binding pocket.

In addition to hydrogen bonding, the stability of the pimodivir-PB2 complex is significantly enhanced by aromatic stacking interactions. nih.gov The azaindole ring of pimodivir is positioned between the aromatic side chains of histidine at position 357 (H357) and phenylalanine at position 404 (F404). nih.govnih.gov Furthermore, the pyrimidine (B1678525) ring of the inhibitor interacts with phenylalanine at position 323 (F323). researchhub.comnih.gov These stacking interactions contribute to the potent inhibitory activity of the compound.

Differential Activity Against Influenza A Versus Influenza B Viruses

A notable characteristic of pimodivir is its selective activity against influenza A viruses, with no significant effect on influenza B viruses. acs.org This specificity is attributed to structural differences in the PB2 cap-binding pocket between the two types of influenza viruses. nih.govacs.org These structural variations prevent pimodivir from effectively binding to the influenza B PB2 subunit, thus rendering it inactive against this virus type.

FeatureInfluenza A VirusInfluenza B Virus
Pimodivir Activity Potent inhibitionInactive
PB2 Cap-Binding Pocket Compatible with pimodivir bindingStructural differences prevent binding

Structural Divergences in PB2 Cap-Binding Domains

These substitutions alter the shape and electrostatic environment of the binding pocket. For instance, in influenza A, the pocket is able to accommodate the specific chemical structure of pimodivir, allowing for the formation of the critical hydrogen bonds that lead to its high-affinity binding. nih.gov In contrast, the amino acid variations in the influenza B PB2 cap-binding domain create a steric and electronic environment that is less favorable for pimodivir binding. This structural incongruity prevents the stable interaction necessary for effective inhibition.

Implications for this compound Selectivity

The structural divergences in the PB2 cap-binding domain directly translate to the selective antiviral activity of this compound against influenza A. The precise fit of pimodivir into the influenza A PB2 cap-binding pocket, facilitated by specific amino acid residues, underpins its potent inhibitory effect. nih.gov The compound is essentially tailored to the molecular landscape of the influenza A target.

Conversely, the altered topography of the influenza B PB2 cap-binding domain means that pimodivir cannot establish the same high-affinity interactions. This lack of effective binding renders pimodivir significantly less potent against influenza B viruses. This high degree of selectivity is a key characteristic of pimodivir, minimizing off-target effects and concentrating its antiviral action on influenza A. The development of resistance to pimodivir in influenza A has been linked to mutations in the PB2 subunit, such as F404Y, M431I, and H357N, which alter the binding site and reduce the affinity of the drug. nih.govresearchgate.net

In Vitro Antiviral Spectrum and Potency

Pimodivir has demonstrated a broad and potent antiviral activity against a wide array of influenza A virus strains in laboratory settings.

Pimodivir has shown potent in vitro activity against numerous influenza A virus strains, including seasonal and pandemic-potential viruses. medchemexpress.comnih.gov Its efficacy has been documented against strains such as the pandemic 2009 H1N1 (H1N1pdm09) and the highly pathogenic avian H5N1. medchemexpress.comnih.gov Studies have also confirmed its effectiveness in inhibiting the replication of other animal-origin viruses with pandemic potential, such as avian A(H7N9) and A(H5N6) subtypes. nih.govnih.gov The compound's inhibitory action is specific to influenza A viruses due to structural differences in the PB2 cap-binding pocket between influenza A and B viruses. nih.gov

A significant aspect of pimodivir's preclinical profile is its activity against influenza A isolates that have developed resistance to other classes of antiviral drugs. The compound has demonstrated efficacy against strains resistant to neuraminidase inhibitors (NAIs) and amantadine. nih.gov Furthermore, viruses resistant to M2 channel blockers are also susceptible to pimodivir. nih.gov Notably, laboratory-selected viral variants with reduced susceptibility to pimodivir (due to mutations in the PB2 subunit) have been shown to retain their susceptibility to neuraminidase inhibitors. medchemexpress.com

The potency of pimodivir has been quantified through cell-based assays, which determine the effective concentration required to inhibit 50% of viral activity (EC50). Across a panel of influenza A virus strains, pimodivir exhibited EC50 values in the nanomolar range, specifically from 0.13 to 3.2 nM. medchemexpress.comtargetmol.com For certain seasonal strains, the EC50 values were 8 nM for A(H1N1) and 12 nM for A(H3N2). medchemexpress.com Against a panel of avian-origin viruses, including A(H7N9), A(H5N6), and A(H9N2), pimodivir effectively inhibited viral replication at sub-nanomolar to low nanomolar concentrations. nih.gov

Table 1: EC50 Values of Pimodivir Against Various Influenza A Strains

Virus Strain EC50 Value (nM)
Influenza A (General Panel) 0.13 - 3.2
Influenza A(H1N1) 8
Influenza A(H3N2) 12
Avian Influenza (A(H7N9), A(H5N6), A(H9N2)) Sub-nanomolar to low nanomolar

Data sourced from cell-based assays as reported in preclinical studies. medchemexpress.comnih.govtargetmol.com

Efficacy in In Vitro Cellular Models

Studies using cultured cells have further elucidated the mechanisms and effectiveness of pimodivir in a controlled biological environment.

Pimodivir has been shown to significantly reduce the replication of the influenza A virus in various cultured cell lines. medchemexpress.com For instance, in studies using macrophages, the compound effectively attenuated viral replication at non-cytotoxic concentrations. medchemexpress.comtargetmol.com This inhibition of replication is a direct consequence of its targeted action on the viral polymerase complex.

The primary mechanism of pimodivir involves the disruption of viral RNA transcription. medchemexpress.com By binding to the PB2 subunit, it blocks the cap-dependent process required for the production of positive-strand viral RNA. acs.org Studies have specifically shown that pimodivir significantly attenuates the transcription of viral M1 RNA in infected macrophages. medchemexpress.com This inhibition of viral gene transcription occurs without affecting cellular gene transcription, highlighting the compound's selectivity for the viral polymerase. medchemexpress.com This targeted impact on viral RNA synthesis was further supported by findings from a phase 2b clinical study, where treatment with pimodivir resulted in a significant decrease in viral load as measured by quantitative reverse transcription-polymerase chain reaction (qRT-PCR). nih.gov

Preservation of Macrophage Viability Under Viral Challenge

In vitro studies have demonstrated pimodivir's ability to protect host cells from virus-induced death. Specifically, the compound has been shown to rescue macrophages from mortality caused by viral infection at concentrations that are not toxic to the cells themselves. medchemexpress.com In assays involving influenza A(H1N1) and A(H3N2) strains, pimodivir exhibited potent antiviral activity, preserving macrophage viability 24 hours after infection. medchemexpress.com

The compound's efficacy in these cell-based models is quantified by its half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). The EC50 values indicate the concentration of the drug required to inhibit viral replication by 50%, while the CC50 represents the concentration at which the drug becomes toxic to 50% of the cells. A high selectivity index (SI), which is the ratio of CC50 to EC50, is desirable as it indicates that the drug is effective against the virus at concentrations well below those that would harm the host cells.

Table 1: Pimodivir Activity in Macrophage Viability Assays

Influenza Strain EC50 (nM) CC50 (µM) Selectivity Index (SI)
A(H1N1) 8 >1 >125
A(H3N2) 12 >1 >83

Data sourced from in vitro studies on macrophage cell cultures. medchemexpress.com

Furthermore, research indicates that pimodivir significantly reduces the transcription of viral M1 RNA in macrophages infected with both A(H1N1) and A(H3N2) strains, demonstrating its targeted effect on viral gene expression. medchemexpress.com

In Vivo Antiviral Activity in Non-Human Animal Models

Following promising in vitro results, the efficacy of pimodivir was further assessed in various animal models of influenza A infection. These studies are crucial for understanding the drug's behavior and effectiveness in a whole-organism system.

Reduction of Viral Load in Infected Animal Tissues

Preclinical studies involving animal models have consistently shown that pimodivir has a beneficial effect on lowering influenza viral loads. nih.gov In mouse models of influenza A infection, treatment with pimodivir has been shown to reduce the amount of virus present in the lungs. plos.org This reduction in viral burden is a key indicator of an antiviral drug's efficacy, as it directly relates to the inhibition of viral replication within the host. jnj.com Combination therapy with other antivirals, such as oseltamivir (B103847), has also been evaluated in preclinical settings and has demonstrated positive effects on reducing viral loads. nih.gov

Prevention of Disease Progression and Mortality in Murine Influenza Models

A critical measure of an antiviral agent's potential is its ability to prevent severe disease outcomes, including death. In murine models of influenza, pimodivir has demonstrated a significant capacity to prevent mortality. Studies using mice infected with the H1N1pdm virus showed that pimodivir completely prevented death. medchemexpress.com

Notably, pimodivir's protective effect was also observed even when treatment was delayed. In a mouse influenza model where treatment was initiated 48 hours after infection, pimodivir provided 100% survival. medchemexpress.com This suggests a potentially wider window for therapeutic intervention compared to some other antiviral agents. medchemexpress.com In addition to survival benefits, treatment with pimodivir also resulted in a dose-dependent reduction in body weight loss, a common indicator of disease severity in mice. medchemexpress.com

Comparative Efficacy with Existing Antiviral Agents in Preclinical Settings

To contextualize its potential therapeutic value, pimodivir has been compared with existing antiviral drugs in preclinical models. In a mouse model of H1N1pdm infection, pimodivir was found to be more effective than the active metabolite of oseltamivir, GS 4071, in improving body weight and reducing the severity of lung infection when both were administered at 20 mg/kg/day. medchemexpress.com

Perhaps most strikingly, in a delayed-treatment mouse model, pimodivir demonstrated a significant survival advantage. While pimodivir treatment resulted in 100% survival, the standard-of-care neuraminidase inhibitor provided no survival benefit in this specific model. medchemexpress.com These preclinical findings highlighted the potential of pimodivir as a potent new option for influenza A treatment, particularly in scenarios where delayed treatment is necessary. medchemexpress.com Although the clinical development program for pimodivir was later discontinued, these preclinical comparative studies were instrumental in establishing its initial profile as a promising antiviral candidate. respiratory-therapy.com

Table 2: Comparative Survival in a Delayed-Treatment (+48h) Mouse Influenza Model

Treatment Survival Rate
Pimodivir (1, 3, or 10 mg/kg) 100%
GS 4071 (10 mg/kg) 0%

Data sourced from a preclinical mouse influenza model. medchemexpress.com

Mechanisms of Viral Resistance to Pimodivir Hydrochloride Hemihydrate

Identification and Characterization of PB2 Resistance Mutations

The primary mechanism of resistance to pimodivir (B611791) involves the selection of amino acid substitutions in the PB2 subunit of the influenza virus polymerase. These mutations are identified through a combination of preclinical and clinical investigations.

Preclinical Detection of Resistance-Associated Amino Acid Substitutions (e.g., F404Y)

Preclinical evaluation is a cornerstone for identifying potential resistance pathways. In vitro passage of influenza A virus in the presence of pimodivir has been instrumental in selecting for resistant variants. A key mutation identified through these preclinical studies is the F404Y substitution in the PB2 protein. nih.govnih.govmdpi.com This substitution, among others, has been shown to decrease the susceptibility of the virus to pimodivir. mdpi.com Preclinical investigations have also identified other mutations such as Q306H, S324I, S324N, S324R, and N541T. nih.govmdpi.com

Analysis of Mutations Conferring Reduced Susceptibility to Pimodivir Hydrochloride Hemihydrate (e.g., M431I, H357N, Q306H, S324I/N/R, N541T)

A number of amino acid substitutions within the PB2 cap-binding domain have been confirmed to reduce the antiviral efficacy of pimodivir. These mutations have been detected in both preclinical settings and in samples from patients undergoing clinical trials. nih.govmdpi.com

Key resistance mutations include:

S324I/N/R: The S324 position is a significant site for resistance, where substitutions to isoleucine (I), asparagine (N), or arginine (R) result in decreased sensitivity to pimodivir. mdpi.comtandfonline.com

H357N: This mutation has been identified as conferring resistance. nih.govnih.gov

M431I: Identified in patients during Phase II clinical trials, this mutation leads to a significant decrease in pimodivir sensitivity. nih.govmdpi.com

Q306H and N541T: These mutations were discovered during preclinical studies. mdpi.com

The following interactive table provides a summary of key resistance mutations and their observed fold-change in EC50, a measure of drug potency.

MutationFold-change in EC50 (relative to wild-type)Study Type
F404Y 63 to 257-foldPreclinical
M431I 57-foldClinical (Phase II)
H357N ~100-foldIn vitro (CDC testing)
S324I/N/R 63 to 257-foldPreclinical
Q306H 63 to 257-foldPreclinical
N541T 63 to 257-foldPreclinical

Data sourced from multiple studies and may represent a range of observed values. mdpi.com

Structural and Thermodynamic Underpinnings of Resistance

The functional consequence of these resistance mutations is a reduction in the binding affinity of pimodivir to the PB2 protein. This is due to structural and energetic changes within the cap-binding domain.

Alterations in this compound Binding Affinity to Mutant PB2

Resistance mutations directly impact the binding affinity of pimodivir to the PB2 cap-binding pocket. nih.govmdpi.com Isothermal titration calorimetry (ITC) has been used to quantify these changes. For instance, the F404Y mutation results in a 280-fold decrease in binding affinity, while the H357N and M431I mutations lead to 130-fold and 7-fold decreases, respectively. nih.govmdpi.com These reductions in affinity mean that higher concentrations of the drug are necessary to inhibit viral replication effectively. mdpi.com

Energetic Contributions of Specific Residue Changes to Resistance Phenotype

The resistance phenotype is ultimately determined by the energetic cost that a mutation imposes on the binding of pimodivir. Thermodynamic analysis has shown that the F404Y mutation leads to a substantially less favorable enthalpy of binding, which is only partially offset by a more favorable entropy change. nih.gov In contrast, the M431I mutation results in minor changes to the thermodynamic parameters. nih.gov A key finding is that these mutations primarily affect pimodivir binding by altering the "free" energy of the water molecules located in the active site. nih.govmdpi.com For example, the H357N and F404Y mutations cause a significant loss of stabilizing "free" energy from these water molecules, leading to a substantial decrease in the binding affinity of pimodivir. nih.gov

Strategies to Mitigate Resistance Development in Antiviral Research

The emergence of drug-resistant viral strains is a significant challenge in the treatment of influenza. For pimodivir, an inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, resistance can arise through specific amino acid substitutions in the PB2 protein. nih.govnih.gov These mutations can reduce the binding affinity of the drug, thereby diminishing its antiviral efficacy. nih.gov Research efforts to counteract this phenomenon focus on two main strategies: the use of combination therapies to suppress the emergence of resistant variants and the rational design of next-generation inhibitors that are less susceptible to known resistance mutations. biorxiv.orgplos.org

Combination Antiviral Therapy Approaches in Preclinical Models

Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance efficacy and reduce the likelihood of resistance development. plos.orgresearchgate.net In the context of pimodivir, preclinical and clinical studies have explored its use in combination with other influenza antivirals, most notably the neuraminidase inhibitor oseltamivir (B103847). plos.orgnih.gov The rationale behind this approach is that the virus would need to simultaneously develop mutations to overcome two distinct drug actions, a much rarer event than developing resistance to a single agent.

A Phase IIb clinical trial (TOPAZ) provided evidence supporting this strategy. While pimodivir monotherapy significantly reduced viral load compared to placebo, the combination of pimodivir with oseltamivir resulted in an even greater and statistically significant reduction in viral load over seven days. jnj.com Specifically, the combination treatment demonstrated a more substantial decrease in the area under the curve (AUC) for viral load compared to pimodivir alone. jnj.com Furthermore, early-phase clinical studies indicated no clinically relevant drug-drug interactions or safety concerns when pimodivir and oseltamivir were co-administered. plos.org In a study involving hospitalized patients with influenza A, those receiving pimodivir plus oseltamivir showed a numerically shorter time to symptom resolution compared to those receiving placebo plus oseltamivir (72.45 hours vs. 94.15 hours). nih.gov While no emergent phenotypic resistance was observed in the combination arm of one study, resistance mutations in the PB2 gene were detected in subjects receiving pimodivir monotherapy. clinicaltrials.gov

These findings from clinical and preclinical evaluations underscore the potential of combination therapy to not only improve virological outcomes but also to serve as a key strategy in managing and mitigating the emergence of resistance to PB2 inhibitors like pimodivir. plos.orgresearchgate.net

Table 1: Findings from Combination Therapy Studies with Pimodivir

Study/Trial Combination Agents Key Preclinical/Clinical Finding Outcome Reference
Phase IIb (TOPAZ) Pimodivir + Oseltamivir Significantly greater reduction in viral load AUC over 7 days compared to pimodivir monotherapy or placebo. Enhanced Virologic Suppression jnj.com
Phase II (Hospitalized) Pimodivir + Oseltamivir Numerically shorter time to symptom resolution (72.45h vs 94.15h with placebo + oseltamivir). Lower incidence of influenza-related complications. Promising Clinical Benefit nih.gov
Phase Ia Pimodivir + Oseltamivir No clinically relevant drug-drug interactions or safety concerns identified. Favorable Safety Profile plos.org
General Combination Therapy Lowers the probability of resistance selection compared to monotherapy. Mitigation of Resistance plos.orgresearchgate.net
Clinical Study Pimodivir + Oseltamivir No emergent phenotypic resistance was observed in the combination treatment arm. Resistance Prevention clinicaltrials.gov

Design Principles for Next-Generation PB2 Inhibitors to Overcome Resistance

The development of resistance to pimodivir is primarily associated with single amino acid substitutions in the cap-binding domain of the PB2 subunit. nih.govnih.gov Understanding the molecular basis of these resistance mutations is crucial for designing next-generation inhibitors that can maintain activity against resistant strains.

A key principle in this effort is the comprehensive identification and characterization of all possible resistance-conferring mutations. biorxiv.orgnih.gov Techniques like deep mutational scanning have been employed to create complete maps of how all single amino acid changes in the PB2 protein affect pimodivir susceptibility. biorxiv.orgnih.govnih.gov This approach has successfully identified both known and novel resistance mutations, which are primarily located in three regions of the PB2 protein: the cap-binding domain, the mid-link domain, and the N-terminal domain. nih.gov For instance, mutations such as F404Y, M431I, and H357N have been identified in preclinical and clinical settings and shown to decrease the binding affinity of pimodivir. nih.gov The F404Y mutation, for example, was found to reduce the drug's binding affinity by a factor of 280. nih.gov

These detailed resistance maps serve as a blueprint for the rational design of new inhibitors. The design principles for the next generation of PB2 inhibitors include:

Structural Modification to Accommodate Mutations: Designing molecules that can structurally accommodate changes in the drug-binding pocket caused by resistance mutations. For example, an inhibitor could be modified to avoid steric clashes or to form new favorable interactions with mutated residues like F404Y. nih.govnih.gov

Targeting Conserved Regions: Focusing inhibitor design on highly conserved regions of the PB2 cap-binding domain that are less likely to mutate without compromising viral fitness. Pimodivir itself binds to a pocket involving key residues like E361 and K376, but next-generation drugs could be optimized to interact with even more conserved residues. nih.govnih.gov

Exploiting Different Binding Modes: Developing inhibitors that bind to the same target site but with a different orientation or set of molecular interactions. This could render existing resistance mutations ineffective.

Allosteric Inhibition: Designing inhibitors that bind to a different site on the PB2 protein (an allosteric site) to inhibit its function, thereby bypassing resistance mutations in the primary cap-binding pocket.

By integrating comprehensive resistance data into the drug design process, researchers can proactively address the challenge of resistance and develop more durable and broadly effective influenza antivirals. biorxiv.orgnih.gov

Table 2: Key Pimodivir Resistance Mutations in PB2 and Their Impact

PB2 Mutation Location/Domain Impact on Pimodivir Susceptibility Implication for Next-Gen Inhibitor Design Reference
F404Y Cap-binding domain 63- to 257-fold reduced susceptibility; 280-fold decrease in binding affinity. Design inhibitors that do not have steric hindrance with the tyrosine residue. nih.govnih.gov
S324I/N/R Mid-link domain 63- to 257-fold reduced susceptibility. Target interactions away from this flexible region or design inhibitors that can bind despite these changes. nih.gov
M431I Cap-binding domain 57-fold reduced susceptibility; 7-fold decrease in binding affinity. Modify inhibitor structure to maintain binding despite the isoleucine substitution. nih.govnih.gov
H357N Cap-binding domain >100-fold reduced susceptibility; 130-fold decrease in binding affinity. Design compounds that do not rely on the interaction with histidine at this position. nih.govnih.gov
N510T/K Not specified Reduced susceptibility (N510T: 63- to 257-fold; N510K: >27-fold). Broaden understanding of resistance sites beyond the immediate binding pocket. nih.govnih.gov
T378S Not specified Associated with high-level phenotypic resistance. A newly identified position of interest to consider in future inhibitor design. clinicaltrials.gov

Rational Drug Design and Analogue Development Based on Pimodivir Hydrochloride Hemihydrate Scaffold

Structure-Activity Relationship (SAR) Studies of Pimodivir (B611791) Analogues

Impact of Chemical Modifications on Antiviral Potency

Chemical modifications to the core heterocyclic systems and their substituents in pimodivir analogues have demonstrated a direct impact on their ability to inhibit viral replication. The azaindole ring of pimodivir, for instance, is crucial for its activity, engaging in π-stacking interactions with Phe323 within the PB2 binding pocket acs.org.

Researchers have explored bioisosteric replacements for this key scaffold. One notable example is the substitution of the 7-azaindole (B17877) with a 7-fluoroindole. This modification was investigated to create analogues with differentiated properties, such as polar surface area and lipophilicity, while aiming to maintain the hydrogen bond accepting capability of the aromatic nitrogen researchgate.net. A 5,7-difluoroindole (B1306068) derivative, in particular, was identified as a potent and metabolically stable influenza inhibitor researchgate.netacs.org.

Further SAR studies on a series of nitrobenzoxadiazole derivatives, another class of influenza inhibitors, have shown that compact, hydrophobic substitutions are generally favorable for antiviral activity uniroma1.it. For instance, increasing the length of an alkyl chain or introducing polar atoms like oxygen was found to be detrimental to the compound's activity, as evidenced by increased IC50 values uniroma1.it.

The following table summarizes the antiviral potency of selected pimodivir analogues with different core structures.

Compound IDCore ScaffoldTarget StrainAntiviral Potency (IC50/EC50)
Pimodivir (VX-787) 7-AzaindoleInfluenza A strains0.13 nM to 3.2 nM nih.gov
Compound 11a 5,7-DifluoroindoleInfluenza APotent inhibitor acs.org
Compound I 2,3-dihydro-imidazopyridineA/Puerto Rico/8/34 (H1N1)0.07 μM nih.gov
Compound II 2,3-dihydro-imidazopyridineA/Puerto Rico/8/34 (H1N1)0.09 μM nih.gov
Compound 25m Pyrimidine-fused heterocycleInfluenza A< 1 nM researchgate.net
Compound 25o Pyrimidine-fused heterocycleInfluenza A< 1 nM researchgate.net
Compound 25p Pyrimidine-fused heterocycleInfluenza A< 1 nM researchgate.net

Medicinal Chemistry Approaches to Optimize Pimodivir Hydrochloride Hemihydrate Derivatives

Medicinal chemistry efforts have focused on designing and synthesizing novel derivatives of pimodivir with the goal of improving potency, expanding the activity spectrum, and enhancing pharmacokinetic properties.

Design and Synthesis of Novel Azaindole-Based Inhibitors

Building upon the pimodivir scaffold, researchers have designed and synthesized new series of azaindole-based inhibitors. One approach involved incorporating aza-β-amino acid moieties to explore different sizes, shapes, and steric hindrances within the PB2 binding pocket researchgate.net. This led to the identification of a lead compound where the aza-β3-amino acid moiety with an acyclic tertiary carbon side chain effectively occupied a key hydrophobic cavity of the PB2 cap-binding domain researchgate.net. Another strategy involved a phenotypic screening approach that identified a series of azaindole-based inhibitors of the cap-snatching function, ultimately leading to the discovery of pimodivir (VX-787) itself acs.org.

Development of Thienopyrimidine and Imidazopyridine Analogues with Enhanced Profiles

To expand the chemical space beyond the azaindole core and potentially improve drug-like properties, other heterocyclic systems have been investigated.

Thienopyrimidine Analogues: Exploration of the pimodivir chemical space led to the synthesis of novel thienopyrimidine derivatives. Two such compounds, 16a and 16b, demonstrated anti-influenza A activity in the single-digit nanomolar range in cell culture assays researchgate.net. Molecular modeling confirmed the binding of these unique compounds within the influenza polymerase PB2 pocket researchgate.net.

Imidazopyridine Analogues: In an effort to improve the pharmacokinetic profile of pimodivir, particularly its susceptibility to aldehyde oxidase, analogues containing a 2,3-dihydro-imidazopyridine fragment were designed and synthesized nih.gov. Two of these compounds (Comp. I and Comp. II) showed potent anti-influenza activity with IC50 values in the double-digit nanomolar range and exhibited good stability in liver microsomes, showing considerably less sensitivity to aldehyde oxidase compared to pimodivir nih.gov.

Pharmacokinetic Improvement Strategies for this compound Analogues (Preclinical Focus)

A primary goal in the development of pimodivir analogues is the improvement of their pharmacokinetic (PK) profiles to ensure adequate drug exposure in vivo. Preclinical studies in animal models are essential for evaluating these properties wuxiapptec.comscience.gov.

A key strategy has been to mitigate metabolic liabilities. Pimodivir is known to be metabolized in part by aldehyde oxidase nih.gov. The design of analogues less susceptible to this metabolic pathway is a critical improvement strategy.

The 5,7-difluoroindole derivative 11a was found not to be at risk of metabolism via aldehyde oxidase, a distinct advantage over the original 7-azaindole inhibitors acs.orglarvol.com. This analogue also demonstrated a favorable oral pharmacokinetic profile and in vivo efficacy in mice acs.org.

Similarly, 2,3-dihydro-imidazopyridine analogues Comp. I and Comp. II were shown to have good stability in liver microsomes and were significantly less sensitive to aldehyde oxidase than pimodivir, indicating an improved metabolic profile nih.gov.

These preclinical findings highlight successful strategies in rational drug design, where specific chemical modifications to the pimodivir scaffold led to analogues with not only retained or improved antiviral potency but also enhanced pharmacokinetic characteristics, a crucial step in the development of new antiviral therapeutics.

Assessment of Metabolic Stability in In Vitro Systems (e.g., Liver Microsomes)

A critical step in the preclinical development of drug candidates is the evaluation of their metabolic stability. In vitro systems, particularly liver microsomes, are widely used to predict in vivo metabolic clearance. scite.aimdpi.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and aldehyde oxidases (AOs), which are responsible for the first-pass metabolism of many drugs. scite.ainih.gov

Research focused on improving the pharmacokinetic profile of pimodivir (also referred to as VX-787) led to the design of analogues aimed at enhancing metabolic stability. nih.gov Studies utilizing rat and human liver microsomes have provided valuable insights into the structure-metabolism relationships of the pimodivir scaffold.

In one such study, the stability of pimodivir was compared against two novel analogues, Comp. I and Comp. II, in which the azaindole moiety of pimodivir was replaced with a 2,3-dihydro-imidazopyridine fragment. nih.gov The incubation of these compounds with rat and human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) demonstrated a significant improvement in the metabolic stability of the analogues compared to the parent compound. nih.gov

After a 60-minute incubation period, a higher percentage of the initial concentration of Comp. I and Comp. II remained in both rat and human liver microsomal preparations compared to pimodivir, indicating a slower rate of metabolism. nih.gov

Table 1: Metabolic Stability of Pimodivir (VX-787) and Analogues in Liver Microsomes (% Compound Remaining at 60 min)
CompoundRat Liver Microsomes (+NADPH)Human Liver Microsomes (+NADPH)
Pimodivir (VX-787)88%89.33%
Comp. I93%93.07%
Comp. IISlight Change92.65%

Data sourced from research on pimodivir analogues. nih.gov

The enhanced stability of the analogues was attributed to the modification of the azaindole structure, which is a known substrate for aldehyde oxidase (AO). nih.gov The conversion to a 2-substituted 2,3-dihydro-imidazopyridine structure in the analogues resulted in considerably less sensitivity to AO-mediated metabolism, a key metabolic pathway for pimodivir. nih.govnih.gov This demonstrates that targeted structural modifications can effectively block specific metabolic pathways, thereby improving the compound's stability in vitro, which is often a predictor of improved pharmacokinetic characteristics in vivo.

Design Considerations for Oral Bioavailability in Preclinical Models

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation unchanged, is a paramount consideration in drug design. For pimodivir, which has an absolute bioavailability of approximately 46% in its tablet formulation, strategic analogue design focuses on mitigating factors that limit oral absorption and increase first-pass metabolism. stonybrookmedicine.edu

A primary design consideration for improving the oral bioavailability of pimodivir analogues is the enhancement of metabolic stability. nih.gov The metabolic lability of the parent compound, particularly its susceptibility to metabolism by aldehyde oxidase and cytochrome P450 3A (CYP3A), presents a significant hurdle. scite.ainih.gov Metabolism in the gut wall and liver (first-pass effect) can substantially reduce the amount of active drug reaching the bloodstream.

The successful strategy of replacing the azaindole moiety with a 2,3-dihydro-imidazopyridine fragment to improve stability in liver microsomes is a direct and crucial design consideration for enhancing oral bioavailability. nih.gov By reducing the susceptibility to first-pass metabolism by enzymes like AO, a greater proportion of the administered dose is expected to survive transit through the liver and enter systemic circulation. The improved metabolic stability of Comp. I and Comp. II is therefore a strong indicator of potentially enhanced oral bioavailability compared to pimodivir. nih.gov

Further considerations in the rational design of orally bioavailable pimodivir analogues include:

Interaction with Efflux Transporters: Pimodivir has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter in the intestinal wall that actively pumps drugs back into the gut lumen, thereby limiting their absorption. nih.gov Designing analogues that are poor substrates for P-gp could lead to increased intestinal absorption and higher bioavailability.

Physicochemical Properties: Optimizing properties such as solubility and permeability is fundamental. While pimodivir is orally bioavailable, modifications to its scaffold in subsequent analogues must maintain or improve these characteristics to ensure efficient absorption across the gastrointestinal tract.

Advanced Research Methodologies for Pimodivir Hydrochloride Hemihydrate Characterization

In Vitro Assays for Viral Replication and Cytopathic Effect

In vitro assays are fundamental for the initial assessment of an antiviral agent's efficacy. These cell-based tests measure the compound's ability to inhibit viral replication and protect host cells from virus-induced death, known as the cytopathic effect.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Viral RNA Load

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a crucial molecular technique used to detect and quantify viral genetic material. In the context of pimodivir (B611791) research, qRT-PCR is employed to measure the amount of influenza A viral RNA in samples, thereby providing a direct assessment of the drug's impact on viral replication.

This method was utilized in a Phase IIa clinical study where healthy volunteers were inoculated with an influenza A virus. nih.gov The results demonstrated that pimodivir significantly reduced viral shedding, as measured by the area under the curve (AUC) of viral load determined by qRT-PCR, compared to a placebo. nih.govsttinfo.fi For instance, in the group receiving a high-dose regimen, the viral shedding AUC was substantially lower than in the placebo group, indicating potent inhibition of viral replication. nih.gov Clinical trials evaluating pimodivir in combination with other treatments also use qRT-PCR on nasal swabs to measure changes in viral load over time as a primary endpoint. clinicaltrials.gov

Treatment GroupViral Shedding (AUC by qRT-PCR, log10 copies/mL*day)Statistical Significance (p-value vs. Placebo)Reference
Pimodivir (1,200/600 mg)0.450.014 nih.gov
Pooled Placebo18.4N/A nih.gov

Neutral Red Uptake and Cell Titer Glo Assays for Cell Viability

Assessing the health of host cells is critical to distinguish between a compound's direct antiviral effect and general cytotoxicity. The Neutral Red Uptake and CellTiter-Glo assays are two common methods used for this purpose.

The Neutral Red Uptake assay is a cell viability assay where the dye Neutral Red is taken up and accumulates in the lysosomes of viable, uninjured cells. nih.gov The amount of dye absorbed is proportional to the number of living cells, providing a quantitative measure of cell survival after viral infection and drug treatment. nih.gov

The CellTiter-Glo® Luminescent Cell Viability Assay is another widely used method that determines the number of viable cells in culture by quantifying adenosine (B11128) triphosphate (ATP), which is a marker of metabolically active cells. targetmol.compromegaconnections.com The assay reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present. promegaconnections.compromega.com This method is known for its high sensitivity and is suitable for high-throughput screening. promegaconnections.com In pimodivir studies, the CellTiter-Glo assay can be performed on virus-infected cells to measure the compound's ability to protect them from the cytopathic effects of the virus. targetmol.com

AssayPrincipleMeasurementApplication in Pimodivir Research
Neutral Red Uptake Uptake of Neutral Red dye into lysosomes of viable cells.Colorimetric reading of extracted dye.Quantifies cell survival and protection from virus-induced cytopathic effect. nih.gov
CellTiter-Glo® Quantitation of ATP, an indicator of metabolically active cells.Luminescent signal proportional to ATP amount.Measures cell viability to assess compound efficacy and cytotoxicity. targetmol.comnih.gov

Biochemical and Biophysical Techniques for Protein-Ligand Interaction Studies

To understand how pimodivir functions at a molecular level, researchers use biochemical and biophysical techniques to study its direct interaction with its target, the influenza polymerase PB2 subunit.

Spectroscopic Methods for Conformational Analysis

Understanding the three-dimensional structure of the pimodivir-PB2 complex is key to deciphering its mechanism of action and the structural basis of resistance. X-ray crystallography has been instrumental in revealing how pimodivir binds to the cap-binding domain of the PB2 protein. nih.gov This structural analysis shows that pimodivir occupies the binding pocket for the 7-methyl GTP (m7GTP) cap of host messenger RNAs, effectively preventing the "cap-snatching" process required for viral transcription. nih.govnih.gov

Computational methods, such as molecular dynamics simulations, complement these experimental techniques. nih.gov These simulations provide insights into the dynamic nature of the protein-ligand interaction and can be used to calculate the binding free energy, which helps in understanding the affinity and stability of the complex. nih.gov Thermodynamic analysis through techniques like Isothermal Titration Calorimetry (ITC) can experimentally determine key parameters such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction. nih.gov

ParameterDescriptionFinding for Pimodivir-PB2 InteractionReference
Dissociation Constant (Kd) A measure of binding affinity; lower Kd indicates stronger binding.The Kd of pimodivir binding to wild-type PB2 was 2.2 nM. nih.gov
Binding Enthalpy (ΔH) The heat released or absorbed during binding.The interaction is largely favorable, with a contribution of -11.1 kcal/mol. nih.gov
Binding Entropy (TΔS) The change in disorder during binding.A slightly favorable entropic contribution of -0.8 kcal/mol was observed. nih.gov

Enzymatic Assays for Influenza Polymerase Activity Inhibition

Enzymatic assays are designed to directly measure the functional inhibition of the influenza virus RNA-dependent RNA polymerase (RdRp). Minigenome assays are a common tool where cells are engineered to express the viral polymerase components (PB1, PB2, PA) and a viral-like RNA encoding a reporter gene. The activity of the polymerase can be quantified by measuring the expression of the reporter, and the inhibitory effect of a compound like pimodivir can be determined by the reduction in reporter signal. nih.gov

Other phenotypic assays, such as the Focus Reduction Assay (FRA) and High-Content Imaging Neutralization Test (HINT), are used to determine the concentration of pimodivir required to inhibit virus replication by 50% (IC50). nih.gov In an FRA, cell monolayers are infected with the virus in the presence of varying concentrations of the drug, and the number of infected cell clusters (foci) is counted. nih.gov These assays confirm pimodivir's potent activity, with IC50 values often in the low nanomolar range against a wide variety of influenza A strains. nih.gov

Assay TypeDescriptionEndpoint MeasuredTypical Pimodivir ResultReference
Minigenome Assay Reconstituted polymerase activity in cells using plasmids.Reporter gene expression (e.g., luciferase).Demonstrates inhibition of polymerase activity. nih.gov
Focus Reduction Assay (FRA) Measures inhibition of infectious virus spread in cell culture.50% Inhibitory Concentration (IC50).Potent inhibition with IC50 values in the nanomolar range. nih.gov
High-Content Imaging Neutralization Test (HINT) A single-cycle replication assay using immunostaining.50% Inhibitory Concentration (IC50).Similar to FRA, shows potent inhibition of viral replication. nih.gov

Genetic Engineering and Reverse Genetics Approaches in Resistance Studies

A critical aspect of antiviral drug development is understanding and predicting the emergence of drug-resistant viral strains. Genetic engineering and reverse genetics are powerful tools for this purpose.

Reverse genetics allows scientists to generate infectious influenza viruses entirely from cloned cDNA plasmids. cabidigitallibrary.orgnih.gov This technology is invaluable for resistance studies, as it enables the introduction of specific, targeted mutations into the viral genome, such as in the PB2 gene. nih.gov By creating recombinant viruses with mutations at sites implicated in pimodivir binding, researchers can phenotypically test the susceptibility of these engineered viruses to the drug.

A more advanced approach, known as deep mutational scanning, combines reverse genetics with next-generation sequencing to comprehensively map all possible single amino acid mutations in the PB2 protein that can confer resistance to pimodivir. nih.gov In one such study, a library of PB2 variants was generated and selected for growth in the presence of pimodivir. This method successfully identified both previously known and novel resistance mutations, not only in the expected cap-binding domain but also in other regions of the protein. nih.gov These studies are crucial for surveillance and for guiding the clinical use of the antiviral, as they provide a catalogue of mutations that can reduce susceptibility. nih.govnih.gov

PB2 MutationFold-Reduced Pimodivir SusceptibilityMethod of IdentificationReference
S324C/R27–317Phenotypic Testing (HINT) nih.gov
N510K27–317Phenotypic Testing (HINT) nih.gov
H357N>100Phenotypic Testing nih.gov
F404Y280Site-directed Mutagenesis / Preclinical Studies nih.gov
M431I7Site-directed Mutagenesis / Preclinical Studies nih.gov

Generation of Recombinant Influenza Viruses with Engineered PB2 Mutations

To study the impact of specific amino acid changes in the PB2 protein on pimodivir susceptibility, scientists generate recombinant influenza viruses containing deliberately introduced mutations. This process, often accomplished through reverse genetics, allows for the creation of viral strains that are genetically identical except for the specific mutation being investigated.

The generation of these engineered viruses is a multi-step process. It typically begins with the cloning of the PB2 gene segment from a known influenza A strain into a specialized plasmid vector. Site-directed mutagenesis is then performed on this plasmid to change the codons corresponding to specific amino acid positions within the PB2 protein. researchgate.net Mutations at various sites, including those identified in clinical or cell culture studies like S324, H357, F404, M431, and N510, are introduced to assess their individual impact on drug resistance. nih.govnih.govnih.gov

Once the mutated PB2 plasmid is created, it is co-transfected into cultured cells, commonly human embryonic kidney (293T) cells, along with plasmids representing the other seven influenza virus gene segments (PB1, PA, HA, NP, NA, M, and NS). researchgate.net These cells are engineered to express the necessary viral proteins, allowing for the assembly of the gene segments into new, infectious viral particles. The supernatant containing these newly generated recombinant viruses is then harvested and propagated in a suitable cell line for viral amplification, such as Madin-Darby canine kidney (MDCK) cells. researchgate.net This methodology provides a pure stock of a specific mutant virus, enabling precise downstream characterization of its phenotype. nih.govnih.gov

Phenotypic Characterization of Mutant Viruses for Pimodivir Hydrochloride Hemihydrate Susceptibility

Following the successful generation of recombinant viruses with engineered PB2 mutations, the next critical step is to determine how these genetic changes affect the virus's susceptibility to this compound. This is achieved through various phenotypic assays that measure the concentration of the drug required to inhibit viral replication in cell culture. nih.gov

Several types of assays are employed, each offering a different perspective on antiviral activity:

Focus Reduction Assay (FRA): This multi-cycle assay involves infecting cell monolayers (e.g., MDCK-SIAT1 cells) with the mutant virus in the presence of serial dilutions of pimodivir. nih.govnih.gov After an incubation period that allows for several rounds of replication, the cells are stained with antibodies against a viral protein to visualize infected cell clusters (foci). The concentration of pimodivir that reduces the number of foci by 50% (IC50) is then calculated, providing a measure of the drug's inhibitory potency. nih.gov

High-Content Imaging Neutralization (HINT) Assay: This is a single-cycle assay that also uses cell monolayers and serially diluted pimodivir. nih.govnih.gov It provides a rapid assessment of antiviral efficacy by quantifying the number of infected cells under a microscope after a single round of replication. nih.gov

The results from these assays are typically expressed as a "fold-change" in susceptibility. This value is calculated by dividing the IC50 or EC50 for the mutant virus by the corresponding value for the wild-type (non-mutated) reference virus. A fold-change greater than 1 indicates reduced susceptibility. An arbitrary cutoff, often a fold increase greater than 3, is used to classify a virus as having reduced susceptibility. nih.gov

Studies have identified several PB2 amino acid substitutions that confer reduced susceptibility to pimodivir. The level of resistance can vary significantly depending on the specific mutation.

Table 1: Phenotypic Susceptibility of Influenza A Viruses with PB2 Mutations to Pimodivir

This table summarizes the fold-change in pimodivir susceptibility observed for various engineered PB2 mutations in different influenza A virus strains, as determined by cell-based assays.

PB2 MutationInfluenza A Strain BackgroundAssay TypeFold-Change in IC50/EC50 vs. Wild-TypeReference
S324CSeasonal Human VirusHINT27-fold nih.govnih.gov
S324RSeasonal Human VirusHINT317-fold nih.govnih.gov
N510KSeasonal Human VirusHINT27-317-fold range nih.govnih.gov
H357NAvian-origin A(H4N2)Not Specified>100-fold nih.govnih.gov
F404YAvian PB2 (S009)Not Specified2 to ~30-fold range nih.govnih.gov
M431INot SpecifiedNot Specified7-fold nih.govresearchgate.net

IC50: 50% inhibitory concentration; EC50: 50% effective concentration. HINT: High-Content Imaging Neutralization Assay. The fold-change represents the factor by which the IC50/EC50 of the mutant virus increased compared to the wild-type virus.

These findings demonstrate that single amino acid changes in the PB2 protein can significantly impact the efficacy of pimodivir. For instance, substitutions at position S324 can lead to a substantial reduction in susceptibility, with the S324R mutation conferring over a 300-fold increase in resistance. nih.gov Similarly, the H357N mutation, though rare, also results in a high level of resistance. nih.gov This detailed characterization is essential for surveillance efforts to monitor for the emergence of resistant influenza variants and to guide the potential clinical use of PB2 inhibitors. nih.govnih.gov

Future Research Directions and Unresolved Questions in Pimodivir Hydrochloride Hemihydrate Research

Exploration of Pimodivir (B611791) Hydrochloride Hemihydrate in Broader Antiviral Strategies

The evolving landscape of antiviral therapy emphasizes the need for combination strategies to enhance efficacy and combat resistance. Pimodivir hydrochloride hemihydrate, as a potent inhibitor of the influenza A virus polymerase, offers a unique opportunity to explore novel therapeutic combinations.

Synergistic Potential with Host-Targeted Therapies

Combining direct-acting antivirals (DAAs) like pimodivir with host-targeted antivirals (HTAs) is a promising strategy. frontiersin.orgumn.edu HTAs disrupt the host cell pathways that viruses rely on for replication, a mechanism that could complement the virus-centric action of pimodivir. frontiersin.orgmdpi.com This dual-pronged approach could create a synergistic effect, leading to more potent viral suppression and a higher barrier to the development of resistance. frontiersin.org Future research should focus on identifying specific host factors involved in the influenza virus replication cycle that could be targeted in combination with pimodivir. Investigating the in vitro and in vivo efficacy of such combinations would be a critical step in developing more robust and durable antiviral regimens.

Role in Pandemic Preparedness Research for Novel Influenza Strains

Effective antiviral drugs are a cornerstone of pandemic preparedness, serving as a first line of defense when a novel influenza strain emerges. nih.gov Pimodivir targets the highly conserved cap-binding domain of the PB2 subunit of the influenza A polymerase, a feature that makes it a valuable research tool against a broad range of influenza A strains. nih.govbiorxiv.org Although its clinical development was halted, studying its effectiveness against emerging and potentially pandemic influenza A strains in preclinical models is crucial. firstwordpharma.comprnewswire.com Such research can provide vital information on the vulnerability of new strains to this class of inhibitors and inform the development of next-generation polymerase inhibitors. Furthermore, understanding the resistance profile of pimodivir against a wide array of influenza viruses can aid in predicting potential resistance mechanisms in future pandemics. nih.gov

Elucidation of Subtle PB2 Conformational Dynamics and Pimodivir Binding

A deeper understanding of the molecular interactions between pimodivir and its target, the PB2 subunit, is essential for the rational design of improved inhibitors. This requires a detailed analysis of the structural and kinetic aspects of their binding.

Advanced Structural Techniques (e.g., Cryo-EM for Polymerase Complex)

While X-ray crystallography has provided high-resolution structures of the PB2 cap-binding domain in complex with pimodivir, these studies often focus on isolated domains. nih.gov The influenza virus polymerase is a large, dynamic heterotrimeric complex, and its full conformational landscape upon inhibitor binding is not yet completely understood. epa.gov Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and flexible macromolecular assemblies. diamond.ac.ukemory.edu Future research should employ cryo-EM to visualize the entire influenza A virus polymerase complex with and without pimodivir bound. This would provide unprecedented insights into the allosteric changes and subtle conformational dynamics induced by the inhibitor, potentially revealing new targets for antiviral intervention.

Detailed Kinetic Analysis of this compound-Target Engagement

A comprehensive understanding of the binding kinetics of pimodivir to the PB2 subunit is crucial for optimizing its therapeutic potential. Isothermal titration calorimetry has been used to determine the thermodynamic parameters of pimodivir binding to wild-type and mutant PB2. nih.gov Future studies should expand on this by employing techniques such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to obtain detailed on- and off-rate constants. This kinetic data can provide a more dynamic picture of the drug-target interaction and help in understanding the molecular basis of resistance, where mutations can alter the binding kinetics.

Development of Predictive Models for this compound Resistance Evolution

The emergence of drug resistance is a major challenge in antiviral therapy. mdpi.comcdc.gov Developing models that can predict the evolution of resistance to pimodivir would be a significant advancement in the field.

Computational Evolution and Machine Learning Approaches

The integration of computational biology and machine learning is set to revolutionize the discovery and optimization of PB2 inhibitors. These advanced computational strategies offer powerful tools for predicting viral evolution, understanding drug-resistance mechanisms, and identifying novel antiviral candidates with improved efficacy and resistance profiles.

Machine learning algorithms can be trained on vast datasets of known viral sequences and inhibitor activities to build predictive models. mdpi.com For instance, methods like extreme gradient boosting can be used for virtual screening to classify and identify compounds likely to be effective against specific viral protein targets, such as the influenza PB2 subunit. mdpi.com These models analyze molecular fingerprints to predict the bonding characteristics and inhibitory potential of novel compounds, significantly accelerating the initial stages of drug discovery. By applying such algorithms to large chemical libraries, researchers can prioritize synthetic compounds for further testing, streamlining the search for new antiviral agents. mdpi.com

Furthermore, computational approaches are instrumental in studying the structural and energetic landscape of drug-target interactions. By combining machine learning with molecular dynamics simulations and quantum chemical calculations, it is possible to elucidate the binding modes of inhibitors and identify key residues involved in the interaction. This detailed understanding can guide the rational design of next-generation inhibitors with enhanced potency and specificity.

In Vitro Passage Studies to Simulate Resistance Selection

A critical aspect of antiviral drug development is understanding the potential for and mechanisms of viral resistance. In vitro passage studies, where the virus is cultured in the presence of increasing concentrations of an antiviral agent, are a standard method for selecting and characterizing resistance mutations.

Comprehensive mapping of resistance to pimodivir has been performed using deep mutational scanning, a high-throughput technique that quantifies how all possible single amino-acid mutations in the PB2 protein affect viral fitness in the presence of the drug. nih.govbiorxiv.org In these studies, libraries of mutant viruses are passaged in cell culture with or without pimodivir, and deep sequencing is used to identify which mutations become enriched under drug pressure. nih.govbiorxiv.org

These investigations have identified numerous resistance mutations located not only in the pimodivir-binding pocket of the cap-binding domain but also in the mid-link and N-terminal domains of the PB2 subunit. nih.govresearchgate.net Key mutations that confer resistance have been extensively characterized through structural and thermodynamic analyses. nih.gov For example, the F404Y mutation significantly reduces binding affinity primarily through a less favorable enthalpic contribution. nih.gov The M431I mutation, identified in clinical trial participants, and the H357N mutation, a rare natural polymorphism, also decrease susceptibility to pimodivir. nih.gov These studies provide a comprehensive map of potential resistance pathways, which is crucial for monitoring circulating strains and for designing new inhibitors that are less susceptible to pre-existing or emergent resistance. nih.govnih.gov

MutationDomainFold-Change in Resistance (EC₅₀)Method of IdentificationReference
F404Y Cap-Binding63 to 257-foldPreclinical studies nih.gov
M431I Cap-Binding~57-foldPhase IIa clinical trials nih.gov
H357N Cap-Binding~100-foldIn vitro testing of natural isolate nih.gov
Q306H Cap-Binding63 to 257-foldPreclinical studies nih.gov
S324I/N/R Cap-Binding63 to 257-foldPreclinical studies nih.gov
N541T Mid-Link63 to 257-foldPreclinical studies nih.gov

Academic Contributions to Novel PB2 Inhibitor Discovery Beyond this compound

Academic research plays a pivotal role in expanding the pipeline of anti-influenza therapeutics by exploring novel chemical matter and alternative targeting strategies. Building on the foundational understanding provided by inhibitors like pimodivir, academic efforts are focused on identifying new scaffolds and exploring different binding sites on the PB2 protein to develop antivirals with broader activity and a higher barrier to resistance.

Identification of New Chemical Scaffolds

A primary goal of academic drug discovery is to identify novel chemical scaffolds that can serve as starting points for new classes of PB2 inhibitors. These efforts often involve high-throughput or virtual screening of large compound libraries, followed by medicinal chemistry optimization.

One successful approach has been the use of structure-based virtual screening to identify compounds with entirely new chemical structures. mdpi.comnih.gov For example, a cascade docking virtual screening of a commercial library containing over 384,000 compounds led to the identification of ten molecules with novel scaffolds that inhibited the H1N1 virus with EC₅₀ values ranging from 0.30 to 67.65 μM. nih.gov Four of these compounds also demonstrated broad-spectrum activity against other influenza strains, including oseltamivir-resistant variants and influenza B. nih.gov

Another strategy involves the rational design and synthesis of analogs based on the structure of known inhibitors like pimodivir. This has led to the discovery of new heterocyclic systems with potent antiviral activity. Researchers have developed novel thienopyrimidine derivatives, such as compounds 16a and 16b, which exhibit anti-influenza A activity in the low nanomolar range, comparable to pimodivir. nih.govnih.gov Similarly, analogs incorporating a 2,3-dihydro-imidazopyridine fragment have been synthesized and shown to have potent inhibitory activity against both H1N1 and H3N2 subtypes. nih.govresearchgate.net These new scaffolds provide valuable starting points for developing next-generation PB2 inhibitors with potentially improved properties.

Chemical ScaffoldRepresentative Compound(s)Reported Activity (EC₅₀ / IC₅₀)Target Influenza Strain(s)Reference
Thienopyrimidine 16a, 16bLow nanomolar rangeInfluenza A nih.govnih.gov
2,3-dihydro-imidazopyridine Compound I, Compound II0.04 - 0.09 µMH1N1, H3N2 nih.govresearchgate.net
Various (from virtual screen) 11D4, 12C5, 21A5, 21B10.30 - 67.65 µMH1N1, H3N2, Influenza B nih.gov
Various (from virtual screen) Str1614, Str3107, etc.2.5 - 55.43 µMH1N1, H3N2 mdpi.com

Exploration of Alternative PB2 Binding Sites for Broader Spectrum Activity

While the cap-binding domain is a validated target, its variability between influenza A and B viruses limits the spectrum of current inhibitors. A key area of academic research is the identification of other functional sites on the PB2 protein that could be targeted to achieve broader-spectrum antiviral activity.

By analyzing the evolutionary conservation of the PB2 protein sequence across all subtypes and host species, researchers have identified other highly conserved regions that could serve as novel drug targets. nih.govherts.ac.uk This approach has led to the prediction of fifteen potential ligand-binding sites located in various domains of the PB2 protein, some in areas of previously unknown function. nih.gov Virtual screening against these conserved sites has identified drug-like compounds with high binding affinities, suggesting their potential as leads for new antivirals. nih.gov The molecules with the highest affinity were found to interact with conserved residues such as Gln138, Gly222, and Ile529, which are located outside the traditional cap-binding pocket. nih.gov

Additionally, research has focused on other critical protein-protein interaction sites, such as the interface between the PB1 and PB2 subunits, which is essential for the formation of the active polymerase complex. nih.gov Targeting these evolutionarily conserved sites offers a promising strategy for developing inhibitors that are not only effective against a broader range of influenza viruses but may also be less prone to the development of resistance. nih.govnih.gov

Q & A

Q. How to optimize formulation stability for lyophilized this compound?

  • Methodology : Screen cryoprotectants (e.g., trehalose, mannitol) using freeze-drying microscopy. Characterize glass transition temperatures (Tg) via modulated DSC and assess reconstitution time in sterile water .

Key Considerations for Methodological Rigor

  • Data Validation : Cross-reference crystallographic data with SHELXL refinement logs to ensure R-factor convergence below 5% .
  • Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to isolate variables causing batch variability .
  • Ethical Compliance : Document institutional review board (IRB) approvals for preclinical models and align with WHO guidelines for antiviral research .

This FAQ collection integrates multidisciplinary methodologies, emphasizing reproducibility, safety, and analytical depth. For further guidance on structuring research questions, refer to PICO/SPIDER frameworks .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.